molecular formula C5H10N2O3 B12580238 2-Methyl-2-[methyl(nitroso)amino]propanoic acid CAS No. 192770-64-2

2-Methyl-2-[methyl(nitroso)amino]propanoic acid

Cat. No.: B12580238
CAS No.: 192770-64-2
M. Wt: 146.14 g/mol
InChI Key: UAVQOWDVESHAOW-UHFFFAOYSA-N
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Description

2-Methyl-2-[methyl(nitroso)amino]propanoic acid is an organic compound with the molecular formula C4H8N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[methyl(nitroso)amino]propanoic acid typically involves the nitrosation of a suitable precursor. One common method is the reaction of 2-methyl-2-aminopropanoic acid with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation processes, where the precursor is reacted with nitrosating agents such as sodium nitrite in the presence of a strong acid. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[methyl(nitroso)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted propanoic acid derivatives.

Scientific Research Applications

2-Methyl-2-[methyl(nitroso)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[methyl(nitroso)amino]propanoic acid involves its interaction with molecular targets through the nitroso group. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and molecular targets, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[methyl(nitroso)amino]propanoic acid
  • 2-Amino-2-methyl-propanoic acid
  • 2-Methyl-2-(phenylsulfanyl)propanoic acid

Uniqueness

2-Methyl-2-[methyl(nitroso)amino]propanoic acid is unique due to its specific nitroso functional group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for research in organic synthesis, biological studies, and industrial applications.

Properties

CAS No.

192770-64-2

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

2-methyl-2-[methyl(nitroso)amino]propanoic acid

InChI

InChI=1S/C5H10N2O3/c1-5(2,4(8)9)7(3)6-10/h1-3H3,(H,8,9)

InChI Key

UAVQOWDVESHAOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N(C)N=O

Origin of Product

United States

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